molecular formula C11H18O2 B13690790 1-Oxaspiro[5.5]undecane-4-carbaldehyde

1-Oxaspiro[5.5]undecane-4-carbaldehyde

Cat. No.: B13690790
M. Wt: 182.26 g/mol
InChI Key: WYXAOLOCNXPGPQ-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecane-4-carbaldehyde is a spirocyclic compound characterized by a unique structural feature where an oxygen atom is incorporated into the spiro ring system. This compound is part of a broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[55]undecane-4-carbaldehyde typically involves the Prins cyclization reactionThe reaction conditions often involve the use of Lewis acids as catalysts and aldehydes as starting materials .

Industrial Production Methods

While specific industrial production methods for 1-Oxaspiro[5.5]undecane-4-carbaldehyde are not well-documented, the general approach would likely involve scaling up the Prins cyclization reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[5.5]undecane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-Oxaspiro[5.5]undecane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.5]undecane-4-carbaldehyde exerts its effects is largely dependent on its application. In medicinal chemistry, for example, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Contains a nitrogen atom in the spiro ring, offering different chemical reactivity and biological activity.

    1,5-Dioxaspiro[5.5]undecane:

Uniqueness

1-Oxaspiro[5.5]undecane-4-carbaldehyde is unique due to the presence of an aldehyde group, which provides a versatile functional handle for further chemical modifications. Its spirocyclic structure also imparts rigidity, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-oxaspiro[5.5]undecane-4-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-9-10-4-7-13-11(8-10)5-2-1-3-6-11/h9-10H,1-8H2

InChI Key

WYXAOLOCNXPGPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCO2)C=O

Origin of Product

United States

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